
N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic molecule that may be designed for potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and evaluated for various biological activities, such as antiallergic, antiproliferative, and receptor antagonistic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including condensation reactions, amidification, and the use of specific reagents to promote these reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and subsequent amidification . Another example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which included condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . These methods could potentially be adapted for the synthesis of N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, and their geometric bond lengths and angles have been compared with values obtained from density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface maps have also been investigated to understand the electronic characteristics of these molecules .
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their interactions with biological targets. For example, certain N-(2,6-diarylpyrimidin-4-yl)acetamide derivatives have been found to exhibit potent antagonistic activity on adenosine A3 receptors, indicating their ability to engage in specific chemical interactions with receptor proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and ability to cross biological membranes, are crucial for their potential therapeutic use. For instance, [O-methyl-11C] 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide was evaluated for its ability to penetrate the blood-brain barrier (BBB) in positron emission tomography (PET) studies . The physical and chemical properties of N-(4-methoxybenzyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide would need to be similarly assessed to determine its suitability for in vivo applications.
科学的研究の応用
Synthesis and Biological Activities
Research has delved into the synthesis and biological activities of analogues to the specified compound, aiming to discover potential anticancer properties. One study focused on the synthesis of 5-deaza analogues of aminopterin and folic acid, revealing significant in vitro and in vivo anticancer activity, although folic acid analogues did not exhibit significant toxicity (Su et al., 1986). This demonstrates a targeted approach to modify existing compounds for enhanced biological effects.
Antimicrobial Activity
Another research direction explores the antimicrobial activity of pyrimidinone and oxazinone derivatives, synthesized as antimicrobial agents. These compounds showed good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests potential applications in treating microbial infections.
Anticancer Agents
Further studies aim to identify new anticancer agents by attaching different aryloxy groups to the pyrimidine ring, testing synthesized compounds on cancer cell lines. One compound showed appreciable cancer cell growth inhibition against several cancer cell lines, indicating promising directions for anticancer drug development (Al-Sanea et al., 2020).
Antihistaminic and Antimuscarinic Effects
The synthesis and evaluation of 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds for their inhibitory properties against histamine and acetylcholine on guinea pig isolated ileum have been reported. This indicates potential for the development of novel antihistaminic and antimuscarinic drugs (Maggiali et al., 1988).
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-11-18(22-19(21-14)23-9-3-4-10-23)26-13-17(24)20-12-15-5-7-16(25-2)8-6-15/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPUURJQRPASJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-(chlorosulfonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2547861.png)
![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)
![5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2547866.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2547868.png)
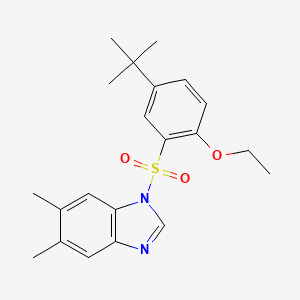
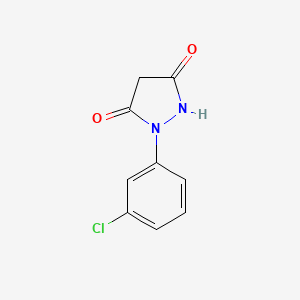

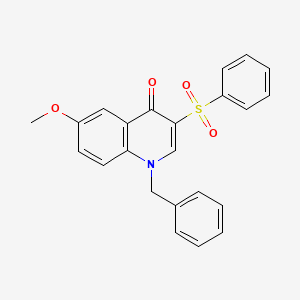
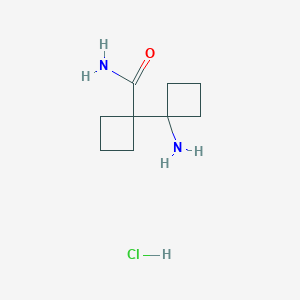

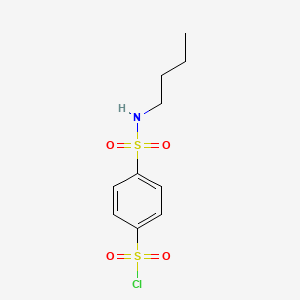
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2547880.png)